Ethyl 1-(4-fluorobenzyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate
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Overview
Description
Ethyl 1-(4-fluorobenzyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a fluorobenzyl group, a methoxyphenyl group, and an ethyl ester moiety attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(4-fluorobenzyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring is formed through the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound.
Introduction of the Fluorobenzyl Group: The fluorobenzyl group is introduced via a nucleophilic substitution reaction, where a fluorobenzyl halide reacts with the pyrazole intermediate.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced through a similar nucleophilic substitution reaction using a methoxyphenyl halide.
Esterification: The final step involves the esterification of the carboxylic acid group on the pyrazole ring with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(4-fluorobenzyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Halides and other nucleophiles or electrophiles are used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl 1-(4-fluorobenzyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the development of new materials and as an intermediate in the production of other chemical compounds.
Mechanism of Action
The mechanism of action of Ethyl 1-(4-fluorobenzyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Ethyl 1-(4-fluorobenzyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate can be compared with other similar compounds, such as:
1-(4-Fluorobenzyl)-2-[1-[2-(4-methoxyphenyl)ethyl]-4-piperidinylcarbonyl]-1H-benzimidazole: This compound shares the fluorobenzyl and methoxyphenyl groups but has a different core structure.
N-(4-fluorobenzyl)-2-(4-methoxyphenyl)ethanamine hydrochloride: This compound also contains the fluorobenzyl and methoxyphenyl groups but differs in its functional groups and overall structure.
The uniqueness of this compound lies in its specific combination of functional groups and the pyrazole core, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C20H19FN2O3 |
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Molecular Weight |
354.4 g/mol |
IUPAC Name |
ethyl 2-[(4-fluorophenyl)methyl]-5-(4-methoxyphenyl)pyrazole-3-carboxylate |
InChI |
InChI=1S/C20H19FN2O3/c1-3-26-20(24)19-12-18(15-6-10-17(25-2)11-7-15)22-23(19)13-14-4-8-16(21)9-5-14/h4-12H,3,13H2,1-2H3 |
InChI Key |
BUQUCEVRPZVONE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=NN1CC2=CC=C(C=C2)F)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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